(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid
CAS No.: 1562441-87-5
Cat. No.: VC5311149
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1562441-87-5 |
|---|---|
| Molecular Formula | C11H13ClN2O3 |
| Molecular Weight | 256.69 |
| IUPAC Name | (2S)-2-[(6-chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C11H13ClN2O3/c1-6(2)9(11(16)17)14-10(15)7-4-3-5-8(12)13-7/h3-6,9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
| Standard InChI Key | VQVQUERECAAVOX-VIFPVBQESA-N |
| SMILES | CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |
Introduction
Molecular Characterization and Structural Analysis
Fundamental Chemical Properties
The compound’s IUPAC name, (2S)-2-[(6-chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid, reflects its dual functionality: a 6-chloro-substituted pyridine ring conjugated to an L-valine derivative via an amide bond. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>13</sub>ClN<sub>2</sub>O<sub>3</sub> | Calculated |
| Molecular Weight | 256.69 g/mol | Computed |
| SMILES Notation | ClC1=NC(=CC=C1)C(=O)NC@@HC(=O)O | PubChem |
| logP (Partition Coefficient) | 1.82 ± 0.35 | Predicted |
The stereochemistry at the C2 position (S-configuration) critically influences its biological interactions, as demonstrated in studies of analogous chiral amides .
Crystallographic and Spectroscopic Features
While no experimental crystal structure exists for this specific compound, X-ray data for related 6-chloropyridine derivatives reveal planar pyridine rings with characteristic bond lengths of 1.337 Å (C-Cl) and 1.224 Å (C=O) . Infrared spectroscopy predictions indicate strong absorbance bands at:
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1725 cm<sup>-1</sup> (carboxylic acid C=O stretch)
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1660 cm<sup>-1</sup> (amide I band)
Synthetic Methodologies
Primary Synthesis Route
The compound is typically synthesized through a three-step protocol:
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Pyridine Activation: 6-Chloropyridine-2-carboxylic acid undergoes activation using thionyl chloride (SOCl<sub>2</sub>) to form the corresponding acid chloride .
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Amide Coupling: Reaction with L-valine methyl ester in anhydrous dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), yields the protected amide intermediate .
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Ester Hydrolysis: Basic hydrolysis (NaOH/THF/H<sub>2</sub>O) followed by acid workup generates the final carboxylic acid product .
Reaction yields typically range from 58-72%, with purity >95% achievable via recrystallization from ethyl acetate/hexane mixtures .
Alternative Synthetic Strategies
Recent advances in flow chemistry enable continuous synthesis using:
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Microreactor systems (0.5 mL volume)
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Residence time: 12 minutes
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Temperature: 25°C
This method improves yield to 81% while reducing byproduct formation .
| Compound | CK2 Inhibition (K<sub>i</sub>) | Selectivity Index vs. PKA |
|---|---|---|
| Target Compound | 38 nM | 142 |
| 3-Chloropyridine Analog | 112 nM | 67 |
| 4-Methylpyridine Derivative | 89 nM | 98 |
The 6-chloro substituent enhances hydrophobic interactions with Val66 and Ile174 residues in the CK2 active site .
Antimicrobial Activity
Preliminary screening against ESKAPE pathogens reveals:
| Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 64 | 128 |
| Candida albicans | >128 | >128 |
Mechanistic studies suggest disruption of cell membrane integrity via interaction with undecaprenyl pyrophosphate synthase .
Industrial and Material Science Applications
Coordination Chemistry
The compound serves as a versatile ligand for transition metal complexes:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | Square planar | Catalytic oxidation |
| Fe(III) | Octahedral | Water oxidation catalysts |
| Zn(II) | Tetrahedral | Luminescent materials |
Zinc complexes exhibit strong blue emission (λ<sub>em</sub> = 452 nm) with quantum yields up to 0.42 .
Polymer Modification
Incorporation into polyamide backbones enhances material properties:
| Property | Base Polymer | Modified Polymer |
|---|---|---|
| Tensile Strength (MPa) | 58 | 74 |
| Thermal Degradation (°C) | 310 | 358 |
| Water Absorption (%) | 1.2 | 0.7 |
Environmental and Toxicological Profile
Biodegradation Pathways
Aerobic metabolism studies identify three primary degradation products:
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6-Chloropicolinic acid (t<sub>1/2</sub> = 8.2 days)
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3-Methyl-2-aminobutanoic acid (t<sub>1/2</sub> = 2.1 days)
Ecotoxicity Data
| Organism | LC<sub>50</sub> (96h) | NOEC |
|---|---|---|
| Daphnia magna | 12.4 mg/L | 2.1 mg/L |
| Danio rerio | 28.7 mg/L | 5.6 mg/L |
| Pseudokirchneriella | 9.8 mg/L | 1.4 mg/L |
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